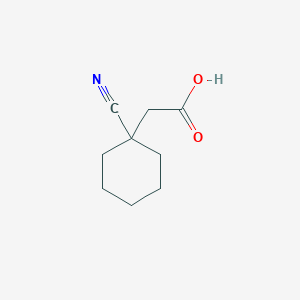

(1-Cyanocyclohexyl)acetic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-cyanocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFXLCAKCKPSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158130 | |

| Record name | (1-Cyanocyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133481-09-1 | |

| Record name | 1-Cyanocyclohexaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133481-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Cyanocyclohexyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133481091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Cyanocyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexaneacetic acid, 1-cyano | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-cyanocyclohexyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-CYANOCYCLOHEXYL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1393FZ76L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1-Cyanocyclohexyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Cyanocyclohexyl)acetic acid, a key intermediate in the synthesis of the anticonvulsant drug Gabapentin, is a bifunctional organic compound featuring both a nitrile and a carboxylic acid group attached to a cyclohexane ring.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data. The information presented is intended to support research, development, and quality control activities involving this important molecule.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] Its core structure consists of a cyclohexane ring substituted at the 1-position with both a cyano and an acetic acid moiety. This unique arrangement of functional groups dictates its chemical reactivity and physical characteristics. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(1-cyanocyclohexyl)acetic acid | [1][3] |

| CAS Number | 133481-09-1 | [1][3] |

| Molecular Formula | C₉H₁₃NO₂ | [1][3] |

| Molecular Weight | 167.21 g/mol | [4] |

| Melting Point | 98-100 °C | [1] |

| Boiling Point | 356.644 °C at 760 mmHg (calculated) | [5] |

| Density | 1.132 g/cm³ (calculated) | |

| Appearance | White solid | [1] |

| Solubility | Sparingly soluble in water | [6] |

| pKa | Not experimentally determined |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the acetic acid group and the protons of the cyclohexane ring. The chemical shifts and coupling patterns would be influenced by the neighboring cyano and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the nine carbon atoms, including the nitrile carbon, the carbonyl carbon of the carboxylic acid, the quaternary carbon of the cyclohexane ring, and the methylene carbons of the ring and the acetic acid side chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands typical of its functional groups:

-

A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

-

A sharp C≡N stretching vibration for the nitrile group, expected around 2240 cm⁻¹.

-

A strong C=O stretching absorption for the carbonyl group of the carboxylic acid, typically appearing around 1700-1725 cm⁻¹.

-

C-H stretching and bending vibrations for the cyclohexane and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group, the cyano group, and fragmentation of the cyclohexane ring.

Experimental Protocols

The synthesis of this compound is of significant industrial interest due to its role as a precursor to Gabapentin. Both chemical and biocatalytic methods have been developed.

Biocatalytic Synthesis using Nitrilase

A highly efficient and environmentally friendly method for the synthesis of this compound involves the regioselective hydrolysis of 1-cyanocyclohexaneacetonitrile using a nitrilase enzyme.[7][8] This enzymatic conversion offers high yields and avoids the harsh conditions often associated with chemical hydrolysis.

Experimental Workflow for Biocatalytic Synthesis

Caption: Biocatalytic synthesis workflow.

Detailed Methodology:

-

Biotransformation: The substrate, 1-cyanocyclohexaneacetonitrile, is added to a reaction vessel containing a nitrilase enzyme suspension in a suitable buffer (e.g., pH 7.0 phosphate buffer) or deionized water.[2] The reaction is typically carried out at a controlled temperature, for instance, 35 °C, with stirring.[2] The progress of the reaction can be monitored by techniques such as HPLC.

-

Separation of Biomass: Upon completion of the reaction, the pH of the mixture is adjusted to a slightly basic range (e.g., 7.3-8.0) to ensure the product is in its soluble salt form.[2] The mixture is then centrifuged to separate the microbial cells and other insoluble materials.[2]

-

Product Precipitation: The resulting supernatant, containing the dissolved product, is then acidified with a strong acid, such as hydrochloric acid, to a pH of 2.0-2.5.[2] This protonates the carboxylate, causing the this compound to precipitate out of the aqueous solution.

-

Isolation and Drying: The precipitated product is collected by suction filtration and washed with cold deionized water to remove any remaining impurities. The resulting filter cake is then dried, for example, in an oven at 50 °C, to yield the final product.[2]

Chemical Synthesis

Traditional chemical synthesis routes to this compound often involve the hydrolysis of a nitrile precursor under acidic or basic conditions. One common approach starts from cyclohexanone.[1]

Logical Relationship of a Chemical Synthesis Route

Caption: A generalized chemical synthesis pathway.

A detailed protocol for a specific chemical synthesis is not provided here due to the variety of patented methods with specific catalysts and conditions. Researchers are encouraged to consult the primary literature for detailed procedures.

Purification by Recrystallization

For achieving high purity, this compound can be purified by recrystallization.

Experimental Protocol for Recrystallization:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Dissolution: The crude this compound is dissolved in a minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation: The purified crystals are collected by suction filtration and washed with a small amount of the cold recrystallization solvent.

-

Drying: The crystals are dried under vacuum to remove any residual solvent.

Safety and Handling

This compound is classified as harmful if swallowed and may cause eye irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Applications in Drug Development

The primary application of this compound is as a crucial intermediate in the industrial synthesis of Gabapentin.[1][2] Gabapentin is an anticonvulsant and analgesic drug used to treat epilepsy, neuropathic pain, and restless legs syndrome. The purity of this compound is therefore critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). Its bifunctional nature also makes it a potentially useful building block in the synthesis of other complex organic molecules for drug discovery and development.[1]

Conclusion

This technical guide has summarized the key chemical properties, spectral characteristics, and synthetic methodologies for this compound. The provided information, including the detailed experimental workflow for its biocatalytic synthesis, aims to be a valuable resource for professionals in the fields of chemical research and pharmaceutical development. Further research to determine experimental values for properties such as boiling point, density, and pKa, as well as the full characterization of its spectral data, would be beneficial for the scientific community.

References

- 1. Buy this compound | 133481-09-1 | > 95% [smolecule.com]

- 2. CN104342463A - Preparation method of 1-cyanocyclohexylacetic acid - Google Patents [patents.google.com]

- 3. This compound | C9H13NO2 | CID 11073797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Activity improvement of a regioselective nitrilase from Acidovorax facilis and its application in the production of 1-(… [ouci.dntb.gov.ua]

- 5. Page loading... [guidechem.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid - Google Patents [patents.google.com]

- 8. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Cyanocyclohexyl)acetic acid: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Cyanocyclohexyl)acetic acid, a key chemical intermediate, plays a pivotal role in the pharmaceutical industry, most notably in the synthesis of the anticonvulsant drug Gabapentin. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed synthesis methodologies. The document is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug discovery and development, offering in-depth experimental protocols and structured data for practical application.

Molecular Structure and Chemical Identity

This compound is an organic compound featuring a cyclohexane ring substituted at the same carbon with both a cyanomethyl group and a carboxyl group.[1][2] This unique structure makes it a versatile building block in organic synthesis.

The definitive identification of this compound is established through various nomenclature and registry systems.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 167.21 g/mol | [3] |

| Appearance | White solid / flakes | [2] |

| Melting Point | 98-100 °C | [2] |

| Boiling Point | 356.644 °C at 760 mmHg | [2] |

| Assay | ≥98.0% (GC) | [5] |

| Storage Temperature | 2-8°C | [5] |

| Solubility | Sparingly soluble in water | [2] |

Spectroscopic data for this molecule is available, including GC-MS information.[3][6]

Synthesis of this compound

The synthesis of this compound is of significant industrial importance due to its role as a precursor to Gabapentin.[7] Both chemical and biocatalytic routes have been developed for its production.

Chemical Synthesis

Traditional chemical synthesis methods often involve the use of cyclohexane derivatives and cyanide sources under controlled conditions.[1] One common approach involves the reaction of cyclohexanone with cyanoacetic acid.[8]

Biocatalytic Synthesis

Biocatalytic methods offer a more environmentally friendly and highly selective alternative to chemical synthesis.[1] These methods typically employ enzymes like nitrilase or a combination of nitrile hydratase and amidase to convert 1-cyanocyclohexaneacetonitrile into this compound.[1][9] The use of whole microorganisms, such as specific strains of Rhodococcus, has also been explored for this transformation.[1]

Experimental Protocol: Biocatalytic Synthesis using Nitrilase

This protocol outlines a general procedure for the biocatalytic synthesis of this compound from 1-cyanocyclohexaneacetonitrile using a nitrilase-containing biocatalyst.

Materials:

-

1-cyanocyclohexaneacetonitrile (substrate)

-

Nitrilase-containing biocatalyst (e.g., recombinant E. coli expressing a nitrilase)

-

Phosphate buffer (pH 7.0) or deionized water[7]

-

Water-miscible organic solvent (e.g., DMF or DMSO, optional for substrate dissolution)[9]

-

Ethyl acetate or methyl tertiary butyl ether (for extraction)[9]

-

Hydrochloric acid (for pH adjustment)

-

Sodium bicarbonate solution[10]

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the biocatalyst in a suitable buffer (e.g., pH 7.0) or deionized water. The concentration of the catalyst can range from 2.5 to 50 g/L.[7]

-

Substrate Addition: Add the substrate, 1-cyanocyclohexaneacetonitrile, to the reaction mixture. The initial substrate concentration can be around 1 mol/L.[7] If the substrate has low aqueous solubility, it can be pre-dissolved in a minimal amount of a water-miscible organic solvent.[9]

-

Biotransformation: Maintain the reaction at a controlled temperature, for instance, 35°C, with stirring.[7] The pH of the reaction is typically maintained between 5.0 and 10.0.[9]

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC to determine the consumption of the substrate and the formation of the product.

-

Termination and Initial Purification: Once the reaction is complete, adjust the pH of the conversion fluid to a range of 7.3 to 8.0 and centrifuge to separate the supernatant from the precipitate.[7]

-

Extraction: Acidify the supernatant to a pH of 2.0-2.5 with hydrochloric acid to precipitate the this compound.[7] Alternatively, the product can be extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate.[9]

-

Isolation and Drying: The precipitated solid is collected by filtration, washed with water, and dried to yield the final product.[7][10]

Role in Drug Development: The Synthesis of Gabapentin

The primary application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of Gabapentin.[7] Gabapentin is an anticonvulsant medication used to treat epilepsy and neuropathic pain.[7] The synthesis involves the reduction of the cyano group of this compound to an aminomethyl group.

Below is a diagram illustrating the logical relationship in the synthesis of Gabapentin from this compound.

Caption: Synthetic pathway from this compound to Gabapentin.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the general experimental workflow for the biocatalytic synthesis and subsequent purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and may cause serious eye irritation.[3] It is also considered harmful to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.[2][6]

Conclusion

This compound is a compound of significant interest in pharmaceutical synthesis. Its well-defined structure and properties, coupled with established synthesis routes, make it a valuable precursor for the production of important drugs like Gabapentin. This guide provides a foundational understanding of this molecule, offering practical data and protocols to support further research and development efforts in the field.

References

- 1. Buy this compound | 133481-09-1 | > 95% [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C9H13NO2 | CID 11073797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound analytical standard 133481-09-1 [sigmaaldrich.com]

- 6. 133481-09-1|2-(1-Cyanocyclohexyl)acetic acid|BLD Pharm [bldpharm.com]

- 7. CN104342463A - Preparation method of 1-cyanocyclohexylacetic acid - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid - Google Patents [patents.google.com]

- 10. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]

(1-Cyanocyclohexyl)acetic acid CAS number 133481-09-1

An In-depth Technical Guide to (1-Cyanocyclohexyl)acetic acid (CAS: 133481-09-1)

This document provides a comprehensive technical overview of this compound, CAS number 133481-09-1. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide covers the compound's chemical properties, synthesis methodologies, applications, and analytical procedures, with a focus on its role as a key pharmaceutical intermediate.

Compound Identification and Chemical Properties

This compound is an organic compound featuring both a cyano (-C≡N) and a carboxylic acid (-COOH) functional group attached to a cyclohexane ring.[1] This bifunctional nature makes it a versatile intermediate in organic synthesis.[1] Its primary significance lies in its role as a crucial precursor in the synthesis of the anticonvulsant drug Gabapentin, where it is also recognized as a key impurity (Gabapentin Impurity B).[2][3][4]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 167.21 g/mol | [3][4][5] |

| Melting Point | 98-100 °C | [3][5] |

| Boiling Point | 356.6 ± 15.0 °C (Predicted) | [3] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 4.72 ± 0.10 (Predicted) | [3] |

| Appearance | White Solid / Powder / Flakes | [3][4][6] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3][6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

Table 2: Compound Identifiers

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | 2-(1-cyanocyclohexyl)acetic acid | [2] |

| Synonyms | 1-Cyanocyclohexaneacetic acid, Gabapentin Impurity B | [2][3][4] |

| CAS Number | 133481-09-1 | [2][3][6] |

| MDL Number | MFCD04117948 | [3][6] |

| SMILES | OC(=O)CC1(CCCCC1)C#N | [6] |

| InChI | 1S/C9H13NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-6H2,(H,11,12) | [2][6] |

| InChI Key | YGFXLCAKCKPSQQ-UHFFFAOYSA-N | [6] |

Synthesis Methodologies

The synthesis of this compound can be accomplished through various routes, with modern chemo-enzymatic methods gaining prominence due to their high selectivity, yield, and environmentally friendly nature.[1][7]

Chemo-enzymatic Synthesis

A highly efficient and widely adopted method involves the biocatalytic conversion of 1-cyanocyclohexylacetonitrile using a nitrilase enzyme.[1][7][8] This process selectively hydrolyzes one of the two nitrile groups in the precursor to a carboxylic acid.[1][8] The workflow involves a biotransformation step followed by a multi-stage purification process to isolate the final product.[7]

-

Biotransformation: In a suitable reaction vessel, prepare a buffer solution (e.g., PBS) at pH 7.0 or use deionized water as the reaction medium. Add the nitrilase catalyst to a mass concentration of 2.5 - 50 g/L. Introduce the substrate, 1-cyanocyclohexylacetonitrile, to a starting concentration of up to 1 mol/L. Maintain the reaction at 35°C with stirring until substrate conversion is complete, yielding the raw conversion solution.

-

Initial Separation: Adjust the pH of the conversion solution to 7.3 - 8.0. Perform centrifugation to separate the supernatant from the precipitate (cell debris, etc.).

-

Protein Removal: To the collected supernatant, add a flocculant such as ferric sulfate to a final concentration of 3-5 g/L. Stir for approximately 1-10 minutes at 200 rpm, followed by 5-30 minutes at 50 rpm. Allow the mixture to settle for 20-60 minutes at 4°C.

-

Filtration: Filter the mixture to remove the precipitated protein, collecting the clear filtrate.

-

Product Precipitation: Adjust the pH of the filtrate to 2.0 - 2.5 using a strong acid like concentrated HCl. This will cause the this compound to precipitate out of the solution.

-

Isolation: Allow the mixture to stand for approximately 30 minutes to ensure complete crystallization. Collect the solid product by suction filtration.

-

Drying: Dry the resulting filter cake, typically at around 50°C, to yield the final, purified this compound product with a purity often exceeding 98%.

Traditional Chemical Synthesis

Conventional chemical routes often involve the cyanation of cyclohexane derivatives or the hydrolysis of dinitrile precursors.[1] One established method is the Knoevenagel condensation of cyclohexanone with cyanoacetic acid, followed by subsequent reaction steps.[9] While effective, these methods can sometimes involve harsher conditions and generate more side products compared to biocatalytic routes.[1]

Application in Drug Development

The primary application of this compound is in the pharmaceutical industry as a direct precursor to Gabapentin.

Synthesis of Gabapentin

Gabapentin (1-aminomethyl-cyclohexaneacetic acid) is produced via the catalytic hydrogenation of this compound.[10][11] This reaction reduces the cyano group to a primary amine (aminomethyl group), completing the synthesis of the active pharmaceutical ingredient.

-

Reactor Charging: Charge a pre-cleaned autoclave with the ammonium salt of this compound (e.g., 50 g) dissolved in a solvent system such as isopropyl alcohol and water (e.g., 1:4 ratio).

-

Catalyst Addition: Add a suitable hydrogenation catalyst, such as Raney Nickel (e.g., 15% w/w on a dry basis), to the solution to form a suspension.

-

Hydrogenation: Seal the autoclave and pressurize with hydrogen gas to approximately 15 kg/cm ². Heat the reaction mixture to 60°C and maintain with stirring for a sufficient duration (e.g., 8 hours) until the reaction is complete.

-

Catalyst Removal: After completion, cool the reaction mass and carefully filter it to remove the Raney Nickel catalyst.

-

Work-up: Wash the clear filtrate with a suitable organic solvent like dichloromethane to remove impurities.

-

Isolation: Concentrate the remaining aqueous layer by evaporation under vacuum at a temperature below 45°C to yield the final Gabapentin product.

Analytical Methods

Accurate analysis of this compound is critical, especially in its role as a pharmaceutical impurity. High-Performance Liquid Chromatography (HPLC) is a standard method for its quantification and separation.

-

Method Type: Reverse Phase (RP) HPLC.

-

Column: Newcrom R1 or equivalent.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier.

-

For standard UV detection, phosphoric acid is suitable.

-

For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.

-

-

Application: This method is suitable for purity analysis, impurity isolation in preparative separations, and pharmacokinetic studies. It can be scaled for UPLC applications using columns with smaller particle sizes (e.g., 3 µm).

In addition to HPLC, comprehensive characterization of reference standards typically includes ¹H-NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm structure and identity.[12]

Safety and Handling

This compound requires careful handling in a laboratory or industrial setting. It is classified as acutely toxic if swallowed and harmful to aquatic life with long-lasting effects.

Table 3: GHS Safety Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [3][6] |

| Signal Word | Warning | [3][6] |

| Hazard Statements | H302: Harmful if swallowed. H412: Harmful to aquatic life with long lasting effects. | [3][6] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant. | [6] |

| Storage Class Code | 11 - Combustible Solids | [6] |

References

- 1. Buy this compound | 133481-09-1 | > 95% [smolecule.com]

- 2. This compound | C9H13NO2 | CID 11073797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Cyanocyclohexaneacetic acid | 133481-09-1 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 133481-09-1 CAS MSDS (1-Cyanocyclohexaneacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound analytical standard 133481-09-1 [sigmaaldrich.com]

- 7. CN104342463A - Preparation method of 1-cyanocyclohexylacetic acid - Google Patents [patents.google.com]

- 8. WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]

- 11. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]

- 12. synthinkchemicals.com [synthinkchemicals.com]

A Comprehensive Technical Guide to (1-Cyanocyclohexyl)acetic Acid and Its Chemical Equivalents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (1-Cyanocyclohexyl)acetic acid, a key intermediate in the synthesis of the anticonvulsant drug Gabapentin. This document consolidates critical information on its synonyms, chemical properties, synthesis protocols, and analytical methods, tailored for professionals in the fields of chemical research and pharmaceutical development.

Chemical Identity and Synonyms

This compound is a well-documented chemical compound with several synonyms used across scientific literature and commercial platforms. A clear understanding of these alternative names is crucial for effective literature searches and material procurement.

| Identifier Type | Value | Citation |

| Systematic Name | 2-(1-cyanocyclohexyl)acetic acid | [1] |

| Common Synonyms | 1-Cyanocyclohexaneacetic Acid | [1] |

| (1-cyano-cyclohexyl)-acetic acid | ||

| CAS Registry Number | 133481-09-1 | [1][2] |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [2] |

| Related Compound Names | Gabapentin USP RC B | [1] |

| USP Gabapentin Related Compound B | [1] | |

| Gabapentin EP Impurity B |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for handling, storage, and experimental design.

| Property | Value | Citation |

| Appearance | White to off-white crystalline powder or flakes | [2] |

| Assay | ≥98.0% (by GC) | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

Two primary synthetic routes for this compound have been extensively reported: a traditional chemical synthesis and a more recent, greener biocatalytic method.

Chemical Synthesis from Cyclohexanone and Cyanoacetic Acid

This method involves the condensation of cyclohexanone with cyanoacetic acid, followed by the introduction of the second acetic acid moiety.

A detailed, multi-step protocol for this synthesis is outlined below:

-

Reaction Setup: In a reaction vessel, combine cyclohexanone, cyanoacetic acid, and a suitable solvent.

-

Condensation: Heat the mixture under reflux to facilitate the Knoevenagel condensation.

-

Hydrolysis and Decarboxylation: The intermediate is then hydrolyzed and decarboxylated to yield the final product.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system to afford this compound.

A generalized workflow for the chemical synthesis is depicted in the following diagram.

Biocatalytic Synthesis using Nitrilase

This green chemistry approach utilizes a nitrilase enzyme to selectively hydrolyze one of the nitrile groups of 1-cyanocyclohexaneacetonitrile.

The following protocol outlines the key steps in the biocatalytic synthesis:

-

Enzyme Preparation: A recombinant E. coli expressing a suitable nitrilase is cultured and the cells are harvested.

-

Biotransformation: 1-cyanocyclohexaneacetonitrile (substrate) is added to a buffered solution containing the nitrilase-expressing cells. The reaction is incubated under controlled temperature and pH.

-

Reaction Monitoring: The progress of the reaction is monitored by HPLC to determine the conversion of the substrate to the product.

-

Product Isolation and Purification: Once the reaction is complete, the cells are removed by centrifugation. The pH of the supernatant is adjusted to precipitate the product, which is then collected by filtration and dried.

The workflow for the biocatalytic synthesis and purification is illustrated below.

Analytical Methods

Accurate and reliable analytical methods are essential for quality control and reaction monitoring. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the separation and quantification of this compound.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

-

Chromatographic Conditions: A typical setup would include:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water, with an acidic modifier such as phosphoric acid or formic acid to ensure the analyte is in its protonated state.

-

Detection: UV detection at an appropriate wavelength.

-

-

Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The retention time and peak area are used for identification and quantification, respectively, against a standard of known concentration.

Spectroscopic Characterization

While specific experimental spectra for this compound were not available in the reviewed literature, the expected NMR chemical shifts can be predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the cyclohexyl protons, typically in the range of 1.0-2.5 ppm. The methylene protons of the acetic acid moiety would likely appear as a singlet or a multiplet between 2.0 and 3.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm, and may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the cyclohexyl ring, the quaternary carbon attached to the cyano group, the cyano carbon (typically >110 ppm), the methylene carbon of the acetic acid group, and the carbonyl carbon of the carboxylic acid (typically >170 ppm).

Application in Gabapentin Synthesis

This compound is a crucial precursor in the industrial synthesis of Gabapentin. The synthesis involves the reduction of the nitrile group to a primary amine.

The logical relationship for the synthesis of Gabapentin from this compound is presented below.

References

An In-depth Technical Guide on the Physical Properties of 1-Cyanocyclohexaneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-cyanocyclohexaneacetic acid, an important intermediate in the synthesis of the neurological drug gabapentin.[1][2] The information is presented to be a valuable resource for professionals in research, development, and quality control.

Core Physical Properties

1-Cyanocyclohexaneacetic acid is a colorless, odorless solid.[3] Its fundamental physical characteristics are summarized in the table below, providing a clear reference for laboratory and developmental work.

| Physical Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂ | [4][5] |

| Molecular Weight | 167.20 g/mol | [4] |

| Melting Point | 98-100 °C | [6] |

| Boiling Point | 356.6 ± 15.0 °C (Predicted) | [1][6] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [1][6] |

| pKa | 4.72 ± 0.10 (Predicted) | [6] |

| Solubility | Sparingly soluble in water.[3] Slightly soluble in chloroform and methanol.[1][6] | |

| Appearance | Colorless solid[3] / Powder[1][6] | |

| CAS Number | 133481-09-1 | [1][3][4][5][7] |

Experimental Protocols for Property Determination

While specific experimental documentation for 1-cyanocyclohexaneacetic acid is not publicly detailed, standard methodologies for organic compounds are applicable for the verification of its physical properties.

1. Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

-

Apparatus: A melting point apparatus, such as a Mel-Temp or a similar device, is required.[8]

-

Procedure:

-

A small, dry sample of 1-cyanocyclohexaneacetic acid is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[9]

-

2. Boiling Point Determination (for liquids, adaptable for high-boiling solids)

Given that 1-cyanocyclohexaneacetic acid is a solid at room temperature with a high predicted boiling point, this would be determined under vacuum. The general principle of distillation is used to ascertain the boiling point of a liquid.[8]

-

Apparatus: A simple distillation setup is used, including a round-bottom flask, a condenser, a thermometer, and a collection flask.[8]

-

Procedure:

-

The compound is placed in the round-bottom flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.[8]

-

The liquid is heated, and the temperature at which a stable vapor-liquid equilibrium is achieved is recorded as the boiling point.[8]

-

3. Solubility Determination

Solubility tests are fundamental in understanding the behavior of a compound in various solvents.

-

Procedure:

-

A small, measured amount of 1-cyanocyclohexaneacetic acid is added to a test tube containing a specific volume of the solvent to be tested (e.g., water, ethanol, chloroform).

-

The mixture is agitated to facilitate dissolution.

-

Observations are made to determine if the solid dissolves completely, partially, or not at all.[10] This can be done at various temperatures to create a solubility profile.

-

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent physical characterization of 1-cyanocyclohexaneacetic acid.

Caption: Workflow for Synthesis and Physical Characterization.

References

- 1. 1-Cyanocyclohexaneacetic acid | 133481-09-1 [chemicalbook.com]

- 2. Synthesis of 1-cyanocyclohexaneacetic acid in a partial-mixed recirculating bed reactor with resin-immobilized nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. (1-Cyanocyclohexyl)acetic acid | C9H13NO2 | CID 11073797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexaneacetic acid, 1-cyano- | CAS 133481-09-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 1-Cyanocyclohexaneacetic acid CAS#: 133481-09-1 [m.chemicalbook.com]

- 7. Pharmaceutical and chemical intermediates,CAS#:133481-09-1,1-氰基环己烷乙酸,1-Cyanocyclohexaneacetic acid [en.chemfish.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. amherst.edu [amherst.edu]

A Technical Guide to the Solubility of (1-Cyanocyclohexyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Cyanocyclohexyl)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Gabapentin. Understanding its solubility is critical for process optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is not extensively available in public literature, this document outlines the theoretical principles governing its solubility, details the established experimental protocols for its determination, and presents a framework for recording and interpreting solubility data.

Compound Profile

-

IUPAC Name: 2-(1-cyanocyclohexyl)acetic acid

-

Molecular Formula: C₉H₁₃NO₂

-

Molecular Weight: 167.21 g/mol

-

Structure: The molecule consists of a nonpolar cyclohexane ring, a polar cyano group (-C≡N), and a polar, ionizable carboxylic acid group (-COOH). This amphiphilic nature dictates its solubility behavior in various solvents.

Qualitative Solubility Analysis

The solubility of this compound is governed by the "like dissolves like" principle, where the polarity of the solute and solvent are the primary drivers of miscibility.[1][2]

-

Polar Solvents: The presence of the carboxylic acid and cyano functional groups allows for hydrogen bonding and dipole-dipole interactions with polar solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can both donate and accept hydrogen bonds, suggesting some degree of solubility. However, the bulky, nonpolar cyclohexyl ring will likely limit its solubility in water compared to smaller carboxylic acids.[3] For instance, cyclohexanecarboxylic acid is only slightly soluble in water.[4] Solubility is expected to be higher in alcohols like ethanol, where the alkyl chain can interact more favorably with the cyclohexyl group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, suggesting that this compound would exhibit good solubility in these media.

-

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the nonpolar cyclohexane ring, some solubility in nonpolar solvents is expected. However, the highly polar carboxylic acid and cyano groups will limit this solubility.

Factors Influencing Solubility

Several environmental and structural factors can significantly influence the solubility of this compound.[1][5]

-

pH: As a carboxylic acid, the compound's aqueous solubility is highly pH-dependent. At a pH below its pKa, it exists primarily in its neutral, less soluble form. As the pH increases above its pKa, the carboxylic acid group deprotonates to form the highly polar and much more soluble carboxylate anion.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[1][6] This is a critical parameter to consider during process chemistry and recrystallization procedures.

-

Solvent Composition: In mixed solvent systems, the ratio of the solvents can be adjusted to fine-tune the solubility. This is a common strategy in purification and crystallization processes.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility.

The logical relationship between these factors is illustrated in the diagram below.

Quantitative Solubility Data

As noted, specific quantitative solubility data for this compound is sparse in peer-reviewed literature. To aid researchers, the following table provides a standardized format for recording experimentally determined solubility values.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Experimental Method |

| e.g., Deionized Water | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Acetonitrile | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||

| e.g., PBS (pH 7.4) | e.g., 37 | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust experimental design. The Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended for generating reliable data.[7][8]

Thermodynamic Solubility via Shake-Flask Method

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a constant temperature when the system is at equilibrium.[6]

Materials:

-

This compound (solid, high purity)

-

Solvent of interest

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Protocol:

-

Preparation: Add an excess amount of solid this compound to a pre-determined volume of the solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can take 24 to 72 hours; the exact time should be determined by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[10] It is critical to avoid temperature fluctuations during this step.

-

Dilution: Accurately pipette a known volume of the clear, saturated solution and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of this compound must be used for accurate quantification.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility. The experiment should be performed in triplicate to ensure reproducibility.[7]

The workflow for this protocol is visualized below.

Kinetic Solubility Assay

For high-throughput screening purposes, kinetic solubility is often measured.[11][12] This method is faster but typically overestimates the true thermodynamic solubility because it may not allow sufficient time for the compound to precipitate into its most stable crystalline form.[13] The process involves dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer, where precipitation is measured over a short time frame.[14] This provides a rapid assessment of solubility for early-stage drug discovery.[15]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. ovid.com [ovid.com]

- 14. enamine.net [enamine.net]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Spectral Analysis of (1-Cyanocyclohexyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for (1-Cyanocyclohexyl)acetic acid, a key intermediate and known impurity in the synthesis of Gabapentin, often referred to as Gabapentin Related Compound B. While specific spectral data for this compound is often proprietary and supplied with the purchase of certified reference standards, this document outlines the predicted spectral characteristics based on its chemical structure and established spectroscopic principles. Furthermore, it details generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and similar small organic molecules.

Data Presentation

The following tables summarize the anticipated quantitative data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~2.5 | Singlet | 2H | -CH₂-COOH |

| ~1.8 - 1.4 | Multiplet | 10H | Cyclohexyl -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~175 | Quaternary | -COOH |

| ~120 | Quaternary | -C≡N |

| ~45 | Quaternary | C1 of Cyclohexane |

| ~40 | Secondary | -CH₂-COOH |

| ~35 | Secondary | Cyclohexyl -CH₂- |

| ~25 | Secondary | Cyclohexyl -CH₂- |

| ~23 | Secondary | Cyclohexyl -CH₂- |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| 2940, 2860 | Medium | C-H stretch (Aliphatic) |

| ~2240 | Medium | C≡N stretch (Nitrile) |

| 1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1450 | Medium | C-H bend (Aliphatic) |

| 1300 - 1200 | Medium | C-O stretch (Carboxylic acid) |

| 920 | Broad | O-H bend (Carboxylic acid dimer) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Possible Fragment |

| 167 | [M]⁺ (Molecular Ion) |

| 122 | [M - COOH]⁺ |

| 108 | [M - CH₂COOH]⁺ |

| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) |

| 45 | [COOH]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Instrumentation and Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: -2 to 14 ppm.

Instrumentation and Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters (FTIR-ATR):

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Derivatization: Due to the low volatility of the carboxylic acid, derivatization is often necessary. A common method is silylation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

-

Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl ester.

-

Instrumentation and Parameters (GC-MS):

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Visualization

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like this compound.

The Pivotal Role of (1-Cyanocyclohexyl)acetic Acid in Neuropharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Cyanocyclohexyl)acetic acid, a derivative of cyclohexyl acetic acid with the molecular formula C₉H₁₃NO₂, holds a significant, albeit indirect, position in the landscape of neuropharmacology. While not recognized for intrinsic biological activity or a specific mechanism of action on its own, its primary importance lies in its role as a key synthetic intermediate in the manufacturing of gabapentin, a widely used anticonvulsant and analgesic drug.[1] This technical guide provides an in-depth exploration of this compound, focusing on its application in the synthesis of gabapentin, the biological activity of the resulting active pharmaceutical ingredient, and its consideration as a process impurity.

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Gabapentin

This compound serves as a crucial precursor in several patented synthetic routes to gabapentin. The conversion process typically involves the chemical reduction of the nitrile (cyano) group to a primary amine, thereby forming the aminomethyl group characteristic of gabapentin.

Key Synthetic Transformation:

The core of the synthesis is the hydrogenation of this compound. This reaction is often carried out using a catalyst under a hydrogen atmosphere.

Table 1: Summary of a Representative Synthetic Protocol for Gabapentin from this compound

| Step | Description | Key Reagents and Conditions |

| 1 | Preparation of the Ammonium Salt | This compound, Isopropyl alcohol, Water, pH adjustment to ~7.5. |

| 2 | Catalytic Hydrogenation | Raney Nickel catalyst, Hydrogen gas (15 kg/cm ² pressure), 60°C for 8 hours.[2] |

| 3 | Work-up and Isolation | Filtration to remove the catalyst, washing with an organic solvent (e.g., dichloromethane), and evaporation of the aqueous layer to yield gabapentin.[2] |

Experimental Protocol: Catalytic Hydrogenation of this compound

The following protocol is a generalized representation based on methodologies described in the patent literature for the synthesis of gabapentin.[2]

Objective: To convert this compound to gabapentin via catalytic hydrogenation.

Materials:

-

This compound

-

Isopropyl alcohol

-

Deionized water

-

Raney Nickel (catalyst)

-

Dichloromethane

-

Pressurized hydrogenation reactor

Procedure:

-

A solution of the ammonium salt of this compound is prepared by dissolving the acid in a mixture of isopropyl alcohol and water. The pH of the solution is adjusted to approximately 7.5.[2]

-

The solution is charged into a pre-cleaned pressurized hydrogenation reactor.

-

A catalytic amount of Raney Nickel (e.g., 15% by weight on a dry basis) is added to the reactor.[2]

-

The reactor is sealed and pressurized with hydrogen gas to a specified pressure (e.g., 15 kg/cm ²).[2]

-

The reaction mixture is heated to a designated temperature (e.g., 60°C) and agitated for a set period (e.g., 8 hours) to ensure complete reaction.[2]

-

Upon completion, the reactor is cooled, and the pressure is released.

-

The reaction mixture is filtered to remove the Raney Nickel catalyst.

-

The clear filtrate is washed with an organic solvent, such as dichloromethane, to remove any organic impurities.[2]

-

The aqueous layer, containing the product, is concentrated under vacuum at a temperature below 45°C to yield gabapentin.[2]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of gabapentin from this compound.

Biological Activity Profile of Gabapentin

While this compound itself is not known to be biologically active, the end product of its conversion, gabapentin, exhibits significant neuropharmacological effects. Gabapentin is structurally an analog of the neurotransmitter gamma-aminobutyric acid (GABA).[3] However, its mechanism of action does not involve direct interaction with GABA receptors.[4]

Mechanism of Action of Gabapentin

The primary mechanism of action of gabapentin involves its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[4][[“]] This interaction leads to a reduction in the influx of calcium into presynaptic nerve terminals. The decreased calcium influx, in turn, diminishes the release of excitatory neurotransmitters such as glutamate and norepinephrine.[4] This modulation of neuronal excitability is believed to be the basis for its anticonvulsant and analgesic properties.[4] Additionally, some studies suggest that gabapentin may increase the synthesis of GABA and affect serotonin levels, which could contribute to its overall neurobehavioral effects.[3][[“]]

Signaling Pathway of Gabapentin's Action

Caption: Mechanism of action of gabapentin at the neuronal synapse.

This compound as a Pharmaceutical Impurity

Given its role as a precursor, this compound is considered a process-related impurity in the final gabapentin drug product.[6][7][8] Regulatory bodies require the monitoring and control of such impurities to ensure the safety and efficacy of the medication. Therefore, analytical methods are necessary to detect and quantify the levels of this compound in gabapentin.

Conclusion

This compound is a compound of significant interest to researchers and professionals in drug development, not for its direct biological effects, but for its indispensable role as a synthetic intermediate. Its efficient conversion to gabapentin is a key step in the production of this important neuropharmacological agent. Understanding the synthesis, the mechanism of action of the final product, and the management of this compound as an impurity provides a comprehensive view of its relevance in the pharmaceutical industry. Future research may focus on developing even more efficient and greener synthetic routes from this compound to gabapentin and on exploring its potential as a scaffold for the synthesis of other novel bioactive molecules.

References

- 1. CN104342463A - Preparation method of 1-cyanocyclohexylacetic acid - Google Patents [patents.google.com]

- 2. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]

- 3. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. newhampshireanesthesia.com [newhampshireanesthesia.com]

- 5. consensus.app [consensus.app]

- 6. Gabapentin impurity B - this compound, 1-Cyanocyclohexaneacetic acid [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Gabapentin impurity B CRS | LGC Standards [lgcstandards.com]

(1-Cyanocyclohexyl)acetic Acid: A Versatile Scaffold for Innovative Research and Drug Discovery

(An In-depth Technical Guide)

For: Researchers, scientists, and drug development professionals.

Abstract

(1-Cyanocyclohexyl)acetic acid, a seemingly unassuming chemical intermediate, holds significant potential beyond its established role in the synthesis of the blockbuster drug Gabapentin. This technical guide delves into the core attributes of this molecule, exploring its synthesis, chemical reactivity, and burgeoning research applications. The unique structural amalgamation of a cyclohexane ring, a cyano group, and a carboxylic acid moiety makes this compound a versatile scaffold for the development of novel therapeutics and advanced materials. This document provides a comprehensive overview of its potential applications in medicinal chemistry, particularly in the design of anticancer and anti-inflammatory agents, supported by experimental data and detailed protocols. Furthermore, this guide visualizes key synthetic and biological pathways to facilitate a deeper understanding of its research applications.

Introduction

This compound, with the chemical formula C₉H₁₃NO₂, is a white crystalline solid.[1] Its primary claim to fame lies in being a crucial precursor in the industrial synthesis of Gabapentin, a widely prescribed medication for epilepsy and neuropathic pain.[2] However, limiting the scientific inquiry of this molecule to its role as a Gabapentin intermediate would be a significant oversight. The presence of two reactive functional groups—a nitrile and a carboxylic acid—on a conformationally versatile cyclohexane ring provides a rich platform for chemical modifications and the synthesis of diverse molecular architectures.[3]

This guide aims to illuminate the untapped potential of this compound as a starting material for broader research and development endeavors. We will explore its synthetic pathways, delve into its chemical reactivity that allows for the creation of a library of derivatives, and present evidence-based potential applications in medicinal chemistry and beyond.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research.

| Property | Value | Reference |

| CAS Number | 133481-09-1 | [1] |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 98-100 °C | |

| Solubility | Soluble in methanol, chloroform (slightly) | |

| SMILES | N#CC1(CC(=O)O)CCCCC1 | [1] |

| InChI Key | YGFXLCAKCKPSQQ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been established, ranging from classical chemical methods to more modern biocatalytic processes.

-

From Cyclohexanone: A common laboratory and industrial-scale synthesis involves the reaction of cyclohexanone with an alkali metal cyanide and a haloacetate.

-

Enzymatic Synthesis: A greener and highly selective method utilizes nitrilase enzymes to convert 1-cyanocyclohexaneacetonitrile directly to this compound. This biocatalytic approach offers high yields and purity under mild reaction conditions.[3]

Chemical Reactivity and Derivatization Potential

The true potential of this compound as a research tool lies in the reactivity of its cyano and carboxylic acid functional groups. These sites offer avenues for a multitude of chemical transformations, enabling the synthesis of a wide array of derivatives.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can readily undergo esterification, amidation, and reduction to an alcohol. These transformations are fundamental in medicinal chemistry for modifying a compound's pharmacokinetic and pharmacodynamic properties.

-

Reactions of the Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This amine can then be further functionalized, opening up another dimension for creating diverse molecular structures.

Caption: Derivatization possibilities of this compound.

Potential Research Applications in Medicinal Chemistry

The cyclohexane scaffold is a common motif in many biologically active compounds. The ability to readily derivatize this compound makes it an attractive starting point for the discovery of new therapeutic agents.

Anticancer Drug Discovery

Recent research has highlighted the potential of cyclohexane derivatives, particularly cyclohexane carboxamides, as potent anticancer agents. These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.

4.1.1. Mechanism of Action: Caspase-Mediated Apoptosis

Several studies on cyclohexane-based compounds have indicated that their anticancer activity is mediated through the activation of caspases, a family of proteases that are central to the apoptotic process. The activation of these enzymes leads to the systematic dismantling of the cell. The intrinsic and extrinsic pathways are two major routes to caspase activation.

References

Methodological & Application

Synthesis of (1-Cyanocyclohexyl)acetic Acid from Cyclohexanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Cyanocyclohexyl)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the anticonvulsant drug Gabapentin. Its synthesis commencing from the readily available starting material, cyclohexanone, can be accomplished through several strategic routes. This document provides detailed application notes and experimental protocols for two primary synthetic pathways. The first route involves a one-pot synthesis of the dinitrile intermediate, 1-cyanocyclohexaneacetonitrile, followed by a highly selective enzymatic hydrolysis. The second route describes a classical chemical approach involving the condensation of cyclohexanone with cyanoacetic acid to form cyclohexylidenecyanoacetic acid, followed by a Michael addition of cyanide and subsequent chemical hydrolysis. All quantitative data are summarized for clarity, and experimental workflows are visualized using diagrams.

Introduction

The synthesis of functionalized cyclohexane derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide array of bioactive molecules. This compound, with its vicinal cyano and carboxylic acid moieties on a quaternary carbon center, presents a valuable building block for organic synthesis.[1] Its structural features make it a suitable precursor for the development of drugs targeting neurological disorders.[2] This document outlines two reliable methods for the synthesis of this important intermediate from cyclohexanone, providing detailed protocols to facilitate reproducibility in a research and development setting.

Synthetic Pathways Overview

Two principal routes for the synthesis of this compound from cyclohexanone are detailed below. Route 1 is a chemoenzymatic approach that offers high selectivity and milder reaction conditions in the final step. Route 2 follows a more traditional chemical synthesis pathway.

Caption: Overview of the two synthetic routes from cyclohexanone.

Route 1: Chemoenzymatic Synthesis via Dinitrile Intermediate

This route proceeds in two main stages: a one-pot synthesis of 1-cyanocyclohexaneacetonitrile, followed by its selective enzymatic hydrolysis.

Stage 1: One-Pot Synthesis of 1-Cyanocyclohexaneacetonitrile

This procedure describes a one-pot reaction involving cyclohexanone, methyl cyanoacetate, ammonium acetate, and sodium cyanide to yield the dinitrile intermediate.[3]

-

To a 250 mL round-bottom flask equipped with a condenser, thermometer, and overhead mechanical stirrer, add methanol (50 mL), cyclohexanone (25 g, 255 mmol), and methyl cyanoacetate (25.5 g, 257 mmol).

-

To the resulting solution, add ammonium acetate (20 g, 259 mmol) and sodium cyanide (12.5 g, 255 mmol).

-

Heat the reaction mixture to 65-70°C and maintain for 4-5 hours.

-

After this period, distill off the methanol until the vapor temperature reaches 95°C.

-

Maintain the reaction mixture at this temperature for an additional 9 hours.

-

Gradually cool the mixture to room temperature.

-

The solid product will precipitate. Filter the solid on a sintered funnel and wash the cake with water until the filtrate is of neutral pH.

-

Suck dry the cake for 1 hour and then dry in a vacuum oven to obtain 1-cyanocyclohexaneacetonitrile.

| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) | Purity (by GC) |

| Cyclohexanone | 98.14 | 25 | 255 | - | - |

| Methyl Cyanoacetate | 99.09 | 25.5 | 257 | - | - |

| Ammonium Acetate | 77.08 | 20 | 259 | - | - |

| Sodium Cyanide | 49.01 | 12.5 | 255 | - | - |

| 1-Cyanocyclohexaneacetonitrile | 148.20 | ~35.7 | ~241 | ~94.1 | ~99.1% |

Data adapted from patent WO 2013/190357 A1.[3]

Caption: Workflow for the one-pot synthesis of the dinitrile intermediate.

Stage 2: Enzymatic Hydrolysis of 1-Cyanocyclohexaneacetonitrile

This stage employs a nitrilase enzyme to selectively hydrolyze one of the two nitrile groups to a carboxylic acid.[3]

-

Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).

-

In a reaction vessel, suspend finely powdered 1-cyanocyclohexaneacetonitrile (50 g, 337 mmol) in the buffer solution (total volume ~666 mL) with stirring (140-150 rpm) at room temperature for 10 minutes.

-

Adjust the pH to 7.5 using 1N hydrochloric acid or sodium bicarbonate.

-

Add the nitrilase enzyme (e.g., 0.315 g with a specific activity of 1.27 KU) to the reaction mixture.

-

Stir the mixture at 25°C for 24 hours.

-

Maintain the pH of the reaction at 7.4 ± 0.2 by the addition of 1N hydrochloric acid or solid sodium bicarbonate.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Acidify the filtrate to pH 1-2 with concentrated hydrochloric acid.

-

The white solid product, this compound, will precipitate.

-

Filter the product, wash with water, and suck dry to obtain the final product.

| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) | Purity (by GC) |

| 1-Cyanocyclohexaneacetonitrile | 148.20 | 50 | 337 | - | - |

| This compound | 167.20 | ~51.4 | ~307 | ~91 | ~92.8% |

Data adapted from patent WO 2013/190357 A1.[3]

Caption: Workflow for the enzymatic hydrolysis to the final product.

Route 2: Classical Chemical Synthesis

This route involves a Knoevenagel condensation, followed by a Michael addition and chemical hydrolysis.

Stage 1: Synthesis of Cyclohexylidenecyanoacetic Acid

This protocol is based on the Knoevenagel condensation of cyclohexanone and cyanoacetic acid.[2]

-

In a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, place cyclohexanone (108 g, 1.1 mol), cyanoacetic acid (85 g, 1.0 mol), ammonium acetate (3.0 g, 0.04 mol), and benzene (75 mL).

-

Heat the mixture in an oil bath at 160–165°C to maintain vigorous reflux.

-

Collect the water in the Dean-Stark trap (approximately 18 mL over 2 hours).

-

Continue to heat under reflux for an additional hour.

-

Cool the benzene solution and dilute with an additional 100 mL of hot benzene.

-

Transfer to a separatory funnel, cool, and add 200 mL of ether.

-

Wash the organic layer with two 50 mL portions of cold water.

-

Concentrate the organic solution to approximately 300 mL by distillation under reduced pressure.

-

Cool the solution slowly to room temperature, then to about 10°C in a refrigerator to crystallize the product.

-

Collect the crystals by filtration, wash with cold benzene, and dry in a vacuum desiccator.

| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| Cyclohexanone | 98.14 | 108 | 1.1 | - |

| Cyanoacetic Acid | 85.06 | 85 | 1.0 | - |

| Cyclohexylidenecyanoacetic acid | 165.19 | 108–126 | 0.65–0.76 | 65–76 |

Data adapted from Organic Syntheses, Coll. Vol. 4, p.234 (1963); Vol. 35, p.32 (1955).[2]

Stage 2: Michael Addition of Cyanide to Cyclohexylidenecyanoacetic Acid

This step involves the 1,4-conjugate addition of a cyanide ion to the α,β-unsaturated system to form the dinitrile intermediate, 1-cyanocyclohexaneacetonitrile.

-

In a round-bottom flask, dissolve cyclohexylidenecyanoacetic acid (16.5 g, 100 mmol) in a suitable solvent like ethanol or a mixture of water and methanol.

-